molecular formula C11H12N2O B8650719 1-Benzyloxymethyl-1H-pyrazole

1-Benzyloxymethyl-1H-pyrazole

Cat. No.: B8650719
M. Wt: 188.23 g/mol
InChI Key: BWKFRMLXSRXAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Pyrazole (B372694) Heterocycles in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, was first identified and named by German chemist Ludwig Knorr in 1883. semanticscholar.orgwikipedia.org Since its discovery, the pyrazole scaffold has become a privileged structure in numerous scientific disciplines.

Significance of Pyrazole Core Structures in Synthetic Chemistry and Materials Science

The pyrazole ring is a cornerstone in synthetic chemistry due to its inherent aromatic stability and versatile reactivity. ijpsjournal.com The ring system is electron-rich and possesses two distinct nitrogen atoms: a pyrrole-type nitrogen (N1) which is a proton donor, and a pyridine-type nitrogen (N2) which acts as a proton acceptor. mkuniversity.ac.in This arrangement influences the reactivity of the ring's carbon atoms; the C4 position is susceptible to electrophilic attack, while the C3 and C5 positions are less reactive towards electrophiles. pharmaguideline.comchemicalbook.com This predictable reactivity allows chemists to use the pyrazole scaffold as a reliable building block for constructing more complex molecular architectures. mkuniversity.ac.in

In materials science, pyrazole derivatives have garnered significant interest for their electronic and photophysical properties. Certain substituted pyrazoles exhibit fluorescence, making them useful as organic fluorophores, chemosensors, and dyes. researchgate.net Furthermore, their semiconductor properties have been explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. semanticscholar.org Some pyrazole-based compounds have also been investigated as corrosion inhibitors, demonstrating their utility in protecting metallic surfaces. nih.gov

Overview of Pyrazole Derivatives as Versatile Building Blocks and Intermediates

The utility of pyrazoles extends to their role as foundational intermediates in the synthesis of a wide array of other chemical structures. They are frequently used as starting materials for preparing other heterocyclic systems. mkuniversity.ac.in Classical synthetic routes, such as the Knorr cyclocondensation which involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648), provide reliable access to substituted pyrazoles. wikipedia.orgijpsjournal.com Other methods include reactions of α,β-unsaturated aldehydes and ketones with hydrazines. wikipedia.orgpharmaguideline.com

The functional groups on the pyrazole ring can be readily modified, further enhancing their versatility. For example, the synthesis of 1H-pyrazole carboxylates has been achieved using reagents like the Vilsmeier reagent, leading to compounds with potential applications as microbicides. researchgate.netsemanticscholar.org The ability to construct and functionalize the pyrazole core makes it an indispensable tool for chemists aiming to create novel compounds with tailored properties.

Importance of N-Substituted Pyrazoles in Contemporary Chemical Investigations

Substitution at the N1 position of the pyrazole ring is a critical strategy in modern chemical research, particularly in medicinal chemistry. The N-H proton of an unsubstituted pyrazole can be readily deprotonated, but introducing a substituent at this position eliminates this acidity and can significantly alter the molecule's biological and physical properties. pharmaguideline.com N-alkylation is a common modification used to produce a vast library of derivatives for drug discovery and other applications. nih.govnih.gov

A key challenge in the synthesis of N-substituted pyrazoles from unsymmetrical pyrazole precursors is controlling the regioselectivity of the reaction. Alkylation can potentially occur at either the N1 or N2 nitrogen, leading to a mixture of isomers. nih.gov Consequently, significant research has focused on developing selective N-alkylation methods. These include techniques such as phase transfer catalysis, which can provide high yields of N-alkylpyrazoles without the need for harsh solvents or high temperatures. nih.gov More recently, methods using Brønsted acid catalysts with trichloroacetimidate (B1259523) electrophiles and even enzymatic approaches have been developed to achieve highly regioselective alkylation. nih.govresearchgate.net The development of these selective synthetic protocols is crucial for accessing specific isomers that may possess desired biological activities or material properties.

Table 1: Physicochemical Properties of Pyrazole and 1-Benzyl-1H-pyrazole
PropertyPyrazole1-Benzyl-1H-pyrazole
Molecular FormulaC₃H₄N₂C₁₀H₁₀N₂
Molar Mass68.08 g/mol wikipedia.org158.20 g/mol chemsrc.com
AppearanceColorless crystalline solid chemicalbook.comData not available
Melting Point66 to 70 °C wikipedia.orgData not available
Boiling Point186 to 188 °C wikipedia.orgData not available
pKb11.5 wikipedia.orgData not available

Scope and Research Significance of 1-Benzyloxymethyl-1H-Pyrazole in Academic Disciplines

While the broader pyrazole family has been extensively studied, the specific derivative this compound has a more narrowly defined role in the scientific literature. Its significance appears to be primarily centered on its utility as a synthetic intermediate, specifically as a protected form of pyrazole.

Rationale for Dedicated Scholarly Inquiry into this compound

The primary rationale for the synthesis and use of this compound lies in the application of the benzyloxymethyl (BOM) group as a protecting group for the pyrazole N1 nitrogen. In multi-step organic syntheses, it is often necessary to temporarily block a reactive site to prevent it from interfering with reactions occurring elsewhere in the molecule. The N-H proton of pyrazole is acidic and can be deprotonated by bases, and the nitrogen itself is nucleophilic, which can lead to undesired side reactions.

By installing a BOM group at the N1 position, chemists can render this site unreactive under a variety of conditions. The synthesis of such N-protected heterocycles is typically achieved by alkylating the parent heterocycle with a reagent like benzyloxymethyl chloride (BOM-Cl). orgsyn.org The BOM group is advantageous because it is stable to many reagents but can be selectively removed later in the synthetic sequence, often through reductive cleavage, to regenerate the N-H bond. This strategy allows for precise chemical manipulations on the carbon backbone of the pyrazole ring, such as lithiation or electrophilic substitution, without interference from the nitrogen atom. The existence of more complex molecules, such as methyl 4-amino-1-[(benzyloxy)methyl]-1H-pyrazole-3-carboxylate, confirms the use of this specific protected pyrazole as a building block in chemical synthesis. nih.gov

Table 2: Selected Synthetic Methods for N-Substituted Pyrazoles
MethodReagents/ConditionsKey FeaturesReference
Classical Condensation1,3-Diketones and substituted hydrazines (e.g., benzylhydrazine)Fundamental method, but can lead to regioisomeric mixtures with unsymmetrical diketones. wikipedia.org
Phase Transfer Catalysis (PTC)Pyrazole, alkyl halide, K₂CO₃, PTC catalyst (e.g., t-butylammonium bromide)High yields, often solvent-free, avoids strong bases and high temperatures. nih.gov
Acid-Catalyzed AlkylationPyrazole, trichloroacetimidate electrophile, Brønsted acid catalyst (e.g., CSA)Provides access to N-alkyl pyrazoles under acidic conditions; regioselectivity is sterically controlled. nih.gov
Michael Reaction1H-Pyrazoles and Michael acceptorsCatalyst-free method for achieving highly regioselective N1-alkylation.
Enzymatic AlkylationEngineered methyltransferase, haloalkaneOffers unprecedented regioselectivity (>99%) for N-alkylation. researchgate.net

Current Research Trajectories and Gaps in the Literature for this compound

The current research trajectory for this compound is almost exclusively as a synthetic tool. Its value is realized when it is used as a transient intermediate that enables the synthesis of other, more complex pyrazole derivatives. It allows for regioselective functionalization of the pyrazole core, after which the protecting BOM group is removed.

This focused utility also defines the major gap in the literature. There is a notable absence of dedicated research into the intrinsic properties of this compound itself. Studies on its potential biological activities, such as anti-inflammatory or antimicrobial properties, are lacking. researchgate.net Likewise, its potential applications in materials science, for instance as a ligand, a fluorescent material, or a corrosion inhibitor, remain unexplored. nih.gov Its detailed physicochemical properties have not been documented in dedicated studies, and it is rarely the final target molecule in published research. Therefore, while its role as a means to an end in organic synthesis is established, its potential as a functional molecule in its own right is an open area for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(phenylmethoxymethyl)pyrazole

InChI

InChI=1S/C11H12N2O/c1-2-5-11(6-3-1)9-14-10-13-8-4-7-12-13/h1-8H,9-10H2

InChI Key

BWKFRMLXSRXAOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=CC=N2

Origin of Product

United States

Synthetic Methodologies for 1 Benzyloxymethyl 1h Pyrazole and Its Analogues

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation Applied to Benzyloxymethyl-Substituted Systems

The formation of the pyrazole ring is a fundamental step in the synthesis of 1-benzyloxymethyl-1H-pyrazole. Both long-established and modern methods are employed to construct this heterocyclic core.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

A primary and straightforward method for synthesizing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.com This reaction serves as a versatile route to a wide array of substituted pyrazoles. The reaction of hydrazine derivatives with β-diketones can, however, lead to a mixture of two regioisomers. mdpi.com

The general mechanism involves the reaction of a suitable hydrazine, acting as a bidentate nucleophile, with a 1,3-difunctional system. mdpi.comnih.gov Variations of this method include the use of α,β-unsaturated ketones and aldehydes. The condensation of hydrazines with α,β-enones typically yields pyrazolines, which then require an oxidation step to form the aromatic pyrazole ring. mdpi.comnih.gov

ReactantsConditionsProductReference
Hydrazine derivative and 1,3-dicarbonyl compoundAcidic or basic catalysisPolysubstituted pyrazole mdpi.com
Hydrazine and α,β-unsaturated ketoneCondensation followed by oxidationPyrazole mdpi.comnih.gov
Non-symmetrical enaminodicketones and various hydrazine derivativesRegiospecific reactionPyrazoles in good yields (74–94%) nih.gov

1,3-Dipolar Cycloaddition Strategies

A powerful and widely used method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net This approach typically involves the reaction of a diazo compound with an alkyne or an alkene followed by an elimination step. researchgate.net This method is advantageous for its high degree of regioselectivity in many cases, allowing for the controlled synthesis of specific pyrazole isomers. acs.org

The in-situ generation of diazo compounds from precursors like N-tosylhydrazones has made this method more convenient and safer, avoiding the need to handle potentially explosive diazo compounds. organic-chemistry.org The reaction can be promoted by various catalysts, including Lewis acids, to afford pyrazoles in good yields. researchgate.net The use of aqueous micellar catalysis has also been explored to promote these reactions under mild conditions. researchgate.net

DipoleDipolarophileConditionsProductReference
Diazoacetate compoundsTerminal alkynesZn(OTf)2, mild conditionsPyrazoles researchgate.net
Diazo compounds (from aldehydes)Terminal alkynesOne-pot procedure3,5-disubstituted pyrazoles acs.org
Phenyl hydrazonesBenzoquinoneMild basic condition (Pyridine or Triethylamine)Pyrazole derivatives pdeaamcollege.edu.in

Targeted Synthesis of this compound Scaffolds

Once the pyrazole ring is formed, or concurrently, the benzyloxymethyl group must be introduced. This is typically achieved through N-alkylation or related functionalization strategies.

N-Alkylation and N-Functionalization Strategies at the Pyrazole Nitrogen

N-alkylation of a pre-formed pyrazole ring is a common and direct method for introducing substituents at the nitrogen atom. google.comgoogle.com This reaction generally involves the deprotonation of the pyrazole NH group with a base to form a pyrazolate anion, which then acts as a nucleophile to attack an alkylating agent. semanticscholar.org

Various alkylating agents can be employed, including alkyl halides. semanticscholar.org The choice of base and solvent can influence the regioselectivity of the reaction when using unsymmetrical pyrazoles, which have two different nitrogen atoms available for substitution. Phase-transfer catalysis has also been utilized for the N-alkylation of pyrazoles, offering a method that can be carried out under mild conditions. researchgate.net More recent methods have explored acid-catalyzed N-alkylation using trichloroacetimidates as the electrophiles, providing an alternative to base-promoted reactions. semanticscholar.orgmdpi.com

Introduction of the Benzyloxymethyl Moiety

The specific introduction of the benzyloxymethyl group onto the pyrazole nitrogen is a key step in the synthesis of the target compound. This is typically accomplished by using a benzyloxymethyl halide, such as benzyloxymethyl chloride, as the alkylating agent in an N-alkylation reaction. The pyrazole is treated with a suitable base to generate the nucleophilic pyrazolate, which then reacts with benzyloxymethyl chloride to form the desired this compound.

Green Chemistry and Sustainable Synthetic Routes for this compound Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of pyrazole derivatives. nih.govresearchgate.netbenthamdirect.com These green chemistry approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. nih.govresearchgate.net

Key strategies in the green synthesis of pyrazoles include:

Use of Green Solvents: Replacing traditional volatile organic compounds with more benign alternatives like water, ethanol (B145695), or deep eutectic solvents (DESs). nih.govthieme-connect.com

Catalysis: Employing recyclable catalysts to improve reaction efficiency and reduce waste. nih.govresearchgate.net This includes the use of biocatalysts and solid-supported catalysts. nih.gov

Energy-Efficient Methods: Utilizing alternative energy sources such as microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption. benthamdirect.comnih.gov

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product in a single step, which increases atom economy and reduces the number of purification steps. nih.govnih.gov

For instance, the synthesis of pyrazole derivatives has been successfully carried out using microwave irradiation in combination with eco-friendly solvents like a water-ethanol mixture. nih.gov Similarly, ultrasound-assisted synthesis in aqueous media has been shown to be an effective and green method for preparing pyrazole compounds. nih.gov The use of ionic liquids as both solvent and catalyst has also been explored for N-alkylation reactions. ekb.eg

Green ApproachDescriptionExampleReference
Microwave-assisted synthesisUse of microwave irradiation to accelerate reactions.Four-component condensation in H2O–ethanol. nih.gov
Ultrasound-assisted synthesisUse of ultrasonic waves to promote the reaction.Catalyst-free multicomponent reaction in water. nih.gov
Deep Eutectic Solvents (DESs)Use of biodegradable and low-toxicity solvents.DESs as a medium for pyrazole synthesis. thieme-connect.com
Ionic LiquidsUse as environmentally benign solvents and catalysts.N-alkylation of pyrazolones. ekb.eg

Microwave-Assisted and Photoredox-Catalyzed Syntheses

To accelerate reaction rates and improve efficiency, chemists have turned to alternative energy sources such as microwave irradiation and visible light.

Microwave-Assisted Synthesis Microwave-assisted organic synthesis (MAOS) has become a powerful tool for rapidly generating libraries of heterocyclic compounds. medicaljournalshouse.com The reaction of hydrazine derivatives with β-keto esters under solvent-free microwave irradiation leads to the rapid formation of pyrazolones in excellent yields. researchgate.net Similarly, the cyclization of chalcones with hydrazine hydrate (B1144303) can be achieved in minutes under microwave irradiation in the presence of glacial acetic acid, producing 1H-pyrazole derivatives in good yields. nih.gov This technique significantly reduces reaction times from hours to minutes compared to conventional heating methods. medicaljournalshouse.comlew.ro One-pot, microwave-assisted syntheses of pyrazolo[1,5-a]pyrimidinones from β-ketonitriles and β-ketoesters have also been reported, showcasing the efficiency of this method for constructing more complex fused systems. chim.it

Photoredox-Catalyzed Synthesis Visible-light photoredox catalysis has emerged as a mild and powerful strategy for forming C-N bonds and constructing heterocyclic rings. nih.gov This approach allows for the synthesis of polysubstituted pyrazoles from hydrazines and various Michael acceptors under very mild conditions, using air as the terminal oxidant. organic-chemistry.org An innovative domino sequence combines a photoclick cycloaddition with a photocatalyzed oxidative deformylation. acs.org In this process, α,β-unsaturated aldehydes act as synthetic equivalents of alkynes, where the aldehyde functions as a photoremovable directing group, enabling a highly regioselective synthesis of pyrazoles. organic-chemistry.orgacs.org This method proceeds under green-light irradiation using an inexpensive organic photocatalyst like eosin (B541160) Y. acs.org

Table 2: Examples of Microwave-Assisted and Photoredox-Catalyzed Pyrazole Syntheses

Method Starting Materials Product Type Conditions Key Feature Reference
Microwave Chalcones, Hydrazine hydrate 1,5-Diaryl-1H-pyrazoles 280 W, 10 min, Glacial acetic acid Rapid, high yield nih.gov
Microwave Hydrazine derivatives, β-Keto esters Pyrazolones Solvent-free, Microwave irradiation Fast, excellent yields researchgate.net
Microwave β-Ketonitriles, β-Ketoesters Pyrazolo[1,5-a]pyrimidinones One-pot, 150°C, 5 min Efficient synthesis of fused systems chim.it
Photoredox Hydrazines, Michael acceptors Polysubstituted pyrazoles Visible light, Eosin Y, Air (oxidant) Mild, environmentally benign organic-chemistry.org
Photoredox α,β-Unsaturated aldehydes, Tetrazoles Tri- and tetrasubstituted pyrazoles Green light, Eosin Y Aldehyde as photoremovable directing group acs.org

Regioselectivity and Stereoselectivity in the Synthesis of this compound

A primary challenge in the synthesis of unsymmetrically substituted pyrazoles, such as 1-benzyloxymethyl derivatives, is controlling the regiochemistry. The issue of regioselectivity arises in two main synthetic routes: the cyclocondensation of unsymmetrical precursors and the direct N-substitution of an existing unsymmetrical pyrazole ring.

Regioselectivity in Cyclocondensation Reactions The classical Knorr synthesis, involving the condensation of a β-dicarbonyl compound with a substituted hydrazine, can produce a mixture of two regioisomers if the dicarbonyl component is unsymmetrical. The outcome is dictated by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups. Factors influencing this selectivity include:

Steric Hindrance: The hydrazine typically attacks the less sterically hindered carbonyl group.

Electronic Effects: The presence of electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack.

Reaction Conditions: The choice of solvent, temperature, and pH can significantly alter the regiochemical outcome. For instance, reactions of β-aminoenones with alkyl hydrazines in DMSO show high regioselectivity. nih.gov The use of fluorinated alcohols as solvents has also been shown to dramatically increase regioselectivity in pyrazole formation.

Regioselectivity in N-Alkylation of Pyrazoles Direct alkylation of an unsymmetrical 3-substituted-1H-pyrazole with an alkylating agent like benzyloxymethyl chloride can lead to substitution at either the N1 or N2 position. The ratio of the resulting N1 and N2 isomers is influenced by several factors.

Steric Effects: Bulky substituents at the C3 position of the pyrazole ring tend to direct the incoming alkyl group to the less hindered N1 position. semanticscholar.org

Catalyst and Base: A magnesium-catalyzed alkylation of 3-substituted pyrazoles using α-bromoacetates has been developed to selectively provide N2-alkylated products. thieme-connect.com In contrast, using a K2CO3-DMSO system often favors N1-alkylation. researchgate.net

Alkylation Agent: The nature of the electrophile is crucial. A one-pot synthesis from enones, p-toluenesulfonyl hydrazide, and various halides showed that bulky alkylating agents like benzyl (B1604629) bromide and benzoyl chloride could trap the intermediate 1H-pyrazole with complete regioselectivity, whereas a smaller agent like iodoethane (B44018) gave a mixture of isomers. daneshyari.com

A catalyst-free Michael reaction has been reported for the N1-alkylation of 1H-pyrazoles, achieving excellent regioselectivity (N1/N2 > 99.9:1), highlighting that under certain conditions, high selectivity can be achieved without a catalyst. researchgate.netsemanticscholar.org

Stereoselectivity is generally not a factor in the synthesis of the pyrazole core itself unless a chiral substituent is present or introduced. Chiral N-substituted pyrazoles can be prepared through methods like asymmetric aza-Michael reactions. researchgate.net

Table 3: Factors Influencing Regioselectivity in Pyrazole N-Alkylation

Pyrazole Substrate Alkylating Agent Conditions N1:N2 Ratio Key Factor Reference
3-Phenyl-1H-pyrazole 2-Bromo-N,N-dimethylacetamide MgBr₂ (20 mol%), THF Highly selective for N2 Lewis acid catalysis thieme-connect.com
3-Substituted pyrazoles Various K₂CO₃, DMSO Favors N1 Steric hindrance researchgate.net
3,5-Dimethyl-4-phenyl-1H-pyrazole Acrylonitrile Catalyst-free >99.9:1 Michael addition researchgate.netsemanticscholar.org
3-(4-Chlorophenyl)-1H-pyrazole Benzyl trichloroacetimidate (B1259523) TfOH (cat.), DCM 3.2 : 1 Steric hindrance at C3 semanticscholar.org

Recent Innovations in the Synthesis of this compound and Related Structures

The quest for more efficient, selective, and sustainable methods for synthesizing N-substituted pyrazoles continues to yield innovative strategies.

One of the most significant recent advances is the use of enzyme catalysis for highly selective N-alkylation. An engineered methyltransferase has been used to alkylate pyrazoles with unprecedented regioselectivity (>99%) on a preparative scale, offering a powerful tool for overcoming the classic regioselectivity problem. nih.gov

Transition-metal-free cycloadditions represent another area of intense research. A regioselective method for synthesizing 3,4,5-trisubstituted pyrazoles through a three-component [3 + 2] cycloaddition reaction free of transition metals and oxidants has been reported. rsc.org Similarly, an efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes offers complete regioselectivity and avoids the formation of hazardous diazo intermediates. organic-chemistry.org

Novel one-pot and multicomponent reactions continue to be developed. An efficient one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of aromatic aldehydes and tosylhydrazine followed by a cycloaddition with terminal alkynes. organic-chemistry.org The use of environmentally friendly media, such as deep eutectic solvents or ionic liquids, in these reactions is also a growing trend, improving the sustainability of pyrazole synthesis. nih.govrsc.org Furthermore, new protocols using unique starting materials, such as the reaction of N-propargyl-N′-tosylhydrazines with I₂ to generate 4-iodo-1-tosylpyrazoles, provide access to versatile pyrazole building blocks. nih.gov

Table 4: Selected Recent Innovations in N-Substituted Pyrazole Synthesis

Innovation Description Starting Materials Key Advantage Reference
Biocatalysis Engineered methyltransferase for N-alkylation. Pyrazoles, Haloalkanes Unprecedented regioselectivity (>99%). nih.gov
Metal-Free Cycloaddition [3+2] Cycloaddition of N-alkylated tosylhydrazones and terminal alkynes. N-Alkyl tosylhydrazones, Alkynes Complete regioselectivity, avoids diazo intermediates. organic-chemistry.org
One-Pot Synthesis Three-step, one-pot synthesis from enones, hydrazides, and halides. Enones, TsNHNH₂, Alkyl halides Access to pyrazoles with specific substitution patterns (R³ > R⁵). daneshyari.com
Iodocyclization Transition-metal-free iodocyclization of N-propargylhydrazines. N-Propargyl-N′-tosylhydrazines, I₂ Access to functionalized 4-iodopyrazoles. nih.gov
Novel Reagents Direct synthesis from primary amines using an amination reagent. Primary amines, 1,3-Diketones Avoids the use of difficult-to-handle hydrazines. nih.gov

Chemical Reactivity and Transformations of 1 Benzyloxymethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. Due to the presence of two nitrogen atoms, the ring is electron-rich, which facilitates this type of reaction. The substitution typically occurs at the C4 position, as the C3 and C5 positions are deactivated by the adjacent electron-withdrawing nitrogen atoms. researchgate.netias.ac.in Protonation of the pyrazole ring leads to the formation of a pyrazolium (B1228807) cation, which is less susceptible to electrophilic attack at C4 but can facilitate an attack at C3. globalresearchonline.net

Common electrophilic aromatic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation. globalresearchonline.net

Nitration: Nitration of N-substituted pyrazoles can lead to the formation of N-nitropyrazoles, which can then rearrange to C-nitrated products. nih.gov For instance, pyrazole can be nitrated at the C4 position using a mixture of concentrated nitric acid and sulfuric acid. slideshare.net N-nitropyrazoles themselves can act as nitrating reagents for other aromatic compounds. nih.govacs.org The conditions for nitration can be controlled to achieve selective N-nitration or C-nitration. researchgate.netscispace.com For example, using nitrating agents like acetyl nitrate (B79036) or trifluoroacetyl nitrate can allow for selective nitration at the pyrazole nitrogen atom. scispace.com

Halogenation: Halogenation of pyrazoles, such as bromination or chlorination, also predominantly occurs at the C4 position. globalresearchonline.net For instance, reaction with bromine can yield 4-bromopyrazole. globalresearchonline.net

Sulfonation: Sulfonation of pyrazole with fuming sulfuric acid results in the formation of pyrazole-4-sulfonic acid. globalresearchonline.netslideshare.net

The benzyloxymethyl group at the N1 position of 1-Benzyloxymethyl-1H-pyrazole is an activating group, which can influence the rate and regioselectivity of electrophilic substitution reactions on the pyrazole ring. oneonta.eduuci.edu

Interactive Data Table: Electrophilic Aromatic Substitution of Pyrazoles
ReactionReagentsPosition of SubstitutionProduct
NitrationHNO3 / H2SO4C44-Nitropyrazole
Halogenation (Bromination)Br2C44-Bromopyrazole
SulfonationFuming H2SO4C4Pyrazole-4-sulfonic acid
N-NitrationAcetyl nitrateN11-Nitropyrazole

Nucleophilic Reactions and Substitutions Involving the Pyrazole Moiety

The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich aromatic nature. However, the reactivity towards nucleophiles can be enhanced in the pyrazolium cation form. globalresearchonline.net The C3 and C5 positions of the pyrazole ring are more susceptible to nucleophilic attack due to their proximity to the electron-withdrawing nitrogen atoms. researchgate.net

In the presence of a strong base, deprotonation can occur at the C3 position, which may lead to ring-opening. pharmaguideline.com Theoretical studies on the reactivity of pyrazaboles (boron-containing pyrazole dimers) with nitrogen nucleophiles like amines and pyrazoles have shown that ring-opening can occur, with the SN2 mechanism being more favorable than SN1. scholaris.cacdnsciencepub.com

While direct nucleophilic substitution on the pyrazole ring of this compound is not a common reaction, the introduction of substituents can alter its reactivity. The pyrazole anion, formed by deprotonation, is less reactive towards nucleophiles. globalresearchonline.net

Transformations of the Benzyloxymethyl Group

Cleavage and Derivatization Strategies

The benzyloxymethyl (BOM) group is a common protecting group for nitrogen atoms in heterocyclic compounds. Its removal, or deprotection, is a key transformation.

Cleavage: The cleavage of benzyl (B1604629) ethers, a similar functional group, can be achieved through several methods, including palladium-catalyzed hydrogenation, the use of strong acids, or oxidation followed by hydrolysis. organic-chemistry.org For N-Boc protected pyrazoles, which is another common protecting group, deprotection can be achieved using sodium borohydride (B1222165) in ethanol (B145695). researchgate.net Specific to benzyl ethers, selective cleavage can be achieved using a boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2), which tolerates a wide range of other functional groups. organic-chemistry.org p-Methoxybenzyl (PMB) ethers, a related protecting group, can be cleaved using single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgthieme-connect.de Acid-catalyzed deprotection is also a viable method for PMB groups. reddit.com Photochemical methods have also been developed for the cleavage of PMB esters. nih.gov

Derivatization: While the primary focus is often on cleavage, the benzyloxymethyl group itself can potentially be derivatized, although this is less common than its use as a protecting group.

Metal-Catalyzed Cross-Coupling Reactions of Substituted Pyrazoles Relevant to this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly relevant to the functionalization of pyrazole rings. rsc.org These reactions typically require a pre-functionalized pyrazole, such as a halogenated derivative.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide (like bromo- or chloropyrazole) with a boronic acid or ester, catalyzed by a palladium complex. nih.govnih.govacs.org It is a versatile method for introducing aryl, heteroaryl, or styryl groups onto the pyrazole ring. acs.orgresearchgate.net Pyrazole-containing ligands can also be used to stabilize the metal catalysts in these reactions. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst. researchgate.net This reaction has been successfully applied to pyrazole derivatives. researchgate.netacs.orgvut.ac.zaresearchgate.net Pyridylpyrazole ligands have been shown to be effective in palladium-catalyzed Heck reactions. acs.org

Other Cross-Coupling Reactions: Other metal-catalyzed reactions applicable to pyrazoles include Sonogashira coupling (coupling with a terminal alkyne) and C-N cross-coupling reactions to form N-aryl pyrazoles. acs.orgmit.edumdpi.com Nickel-catalyzed C-N cross-coupling has been reported as a green method for synthesizing pyrazole-containing compounds in water. acs.org

For this compound, these cross-coupling reactions would typically be performed on a halogenated derivative (e.g., 1-Benzyloxymethyl-4-bromo-1H-pyrazole) to introduce various substituents at the C4 position.

Interactive Data Table: Metal-Catalyzed Cross-Coupling Reactions of Pyrazoles
Reaction NameCatalystReactantsProduct Type
Suzuki-Miyaura CouplingPalladium complexHalogenated pyrazole, Boronic acid/esterAryl/Heteroaryl-substituted pyrazole
Heck ReactionPalladium complexHalogenated pyrazole, AlkeneAlkene-substituted pyrazole
Sonogashira CouplingPalladium/Copper complexHalogenated pyrazole, Terminal alkyneAlkyne-substituted pyrazole
C-N Cross-CouplingPalladium or Nickel complexHalogenated pyrazole, AmineN-Aryl pyrazole

Oxidation and Reduction Chemistry of this compound

The pyrazole ring is generally stable towards oxidation and reduction. globalresearchonline.netpharmaguideline.com

Oxidation: The pyrazole ring itself is resistant to oxidation. However, C-alkyl side chains on the pyrazole ring can be oxidized by reagents like potassium permanganate (B83412) to the corresponding carboxylic acids. globalresearchonline.netslideshare.net The benzyloxymethyl group in this compound could potentially be susceptible to oxidation under certain conditions.

Reduction: Unsubstituted pyrazole is relatively stable under both catalytic and chemical reduction conditions. pharmaguideline.com However, N-phenyl derivatives can be reduced with sodium in ethanol to the corresponding pyrazoline. slideshare.net Catalytic hydrogenation can reduce pyrazole to pyrazoline and then to pyrazolidine. globalresearchonline.netslideshare.net

Tautomerism and Conformational Dynamics of N-Substituted Pyrazoles

Tautomerism: For N-unsubstituted pyrazoles, prototropic tautomerism is a significant feature, where the proton on the nitrogen can move between the two nitrogen atoms. nih.govencyclopedia.pub This leads to an equilibrium between two tautomeric forms. nih.gov However, in N-substituted pyrazoles like this compound, this type of annular tautomerism is blocked because the N1 position is occupied by the benzyloxymethyl group.

For certain substituted pyrazoles, such as 1-substituted 1H-pyrazol-3-ols, tautomerism between the keto (1,2-dihydro-3H-pyrazol-3-one) and enol (1H-pyrazol-3-ol) forms can occur. nih.govktu.edu The predominant tautomer can be influenced by the solvent. ktu.edu

Conformational Dynamics: The benzyloxymethyl group attached to the N1 position of the pyrazole ring can exhibit conformational flexibility due to rotation around the single bonds. The specific conformation of this group can be influenced by steric and electronic factors of the molecule and its environment.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Benzyloxymethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, and it provides unambiguous evidence for the constitution of 1-Benzyloxymethyl-1H-pyrazole. Both ¹H and ¹³C NMR spectra offer distinct signals that can be assigned to each unique proton and carbon atom in the molecule, confirming the presence of the pyrazole (B372694) ring, the benzyloxymethyl substituent, and their specific connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct resonances for the pyrazole ring protons, the methylene (B1212753) protons of the bridge and the benzyl (B1604629) group, and the aromatic protons of the phenyl ring. The pyrazole protons typically appear as distinct multiplets due to spin-spin coupling. The proton at the 4-position (H-4) usually appears as a triplet, coupled to the protons at the 3- and 5-positions. The H-3 and H-5 protons often show up as doublets or doublet of doublets. The two methylene groups (-N-CH₂-O- and -O-CH₂-Ph) are expected to appear as sharp singlets in the aliphatic region of the spectrum. The five protons of the benzyl group's phenyl ring typically resonate in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are characteristic of this heterocyclic system. Signals for the two methylene carbons and the carbons of the benzene (B151609) ring, including the distinct ipso-carbon, further confirm the molecular structure.

Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-3 (Pyrazole)~7.5-Doublet
H-4 (Pyrazole)~6.3-Triplet
H-5 (Pyrazole)~7.6-Doublet
C-3 (Pyrazole)-~139
C-4 (Pyrazole)-~106
C-5 (Pyrazole)-~129
-N-CH₂-O-~5.6~78Singlet
-O-CH₂-Ph~4.6~71Singlet
Phenyl (ortho, meta, para)~7.2-7.4~127-129Multiplet
Phenyl (ipso)-~137

Vibrational Spectroscopy (Infrared and Raman) Applications in Molecular Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. Aromatic C-H stretching vibrations of both the pyrazole and benzene rings are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching from the two methylene groups appears just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole and benzene rings produce a series of distinct bands in the 1400-1600 cm⁻¹ region. A crucial band for this molecule is the C-O-C stretching vibration of the ether linkage, which is expected to appear as a strong absorption in the 1150-1050 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings often give rise to strong Raman signals. For instance, the ring breathing mode of the phenyl group is a characteristic Raman band.

Interactive Table 2: Key Vibrational Frequencies for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Notes
Aromatic C-H Stretch3100-3000IR, RamanPyrazole and Benzene rings
Aliphatic C-H Stretch3000-2850IR, Raman-CH₂- groups
C=C / C=N Ring Stretch1600-1400IR, RamanPyrazole and Benzene rings
C-O-C Asymmetric Stretch1150-1050IRStrong intensity, characteristic of ether linkage
C-H Out-of-plane Bend900-700IRCharacteristic patterns for substitution

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and deducing the structural components of a molecule through its fragmentation pattern. For this compound (C₁₁H₁₂N₂O), the molecular weight is 188.23 g/mol .

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺) at m/z 188. The subsequent fragmentation provides valuable structural information. A primary and highly characteristic fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. Another significant fragmentation would involve the loss of the entire benzyloxy group or the benzyl group. Cleavage of the pyrazole ring can also occur, leading to fragments from the loss of species like HCN or N₂.

Interactive Table 3: Expected Mass Spectrometry Fragmentation for this compound
m/z Proposed Fragment Ion Formula Notes
188Molecular Ion [M]⁺[C₁₁H₁₂N₂O]⁺Confirms molecular weight
91Tropylium Ion[C₇H₇]⁺Often the base peak, characteristic of benzyl group
107[M - C₆H₅]⁺[C₅H₇N₂O]⁺Loss of phenyl radical
81[M - C₇H₇O]⁺[C₄H₅N₂]⁺Loss of benzyloxy radical
68Pyrazole radical cation[C₃H₄N₂]⁺Represents the core pyrazole ring

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions originating from the two aromatic systems: the pyrazole ring and the benzene ring.

The pyrazole ring itself typically shows a strong absorption band around 200-220 nm. The benzene ring exhibits characteristic absorptions, including a strong E2 band around 204 nm and a weaker, structured B band around 254 nm. In the combined molecule, these transitions may overlap or be slightly shifted due to the electronic influence of the substituents. The absence of significant absorption in the visible region indicates that the molecule is colorless. Studying the spectrum in different solvents can also reveal information about solute-solvent interactions.

Interactive Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound
Wavelength Range (nm) Electronic Transition Chromophore
~200-220π → πPyrazole Ring
~250-265π → π (B-band)Benzene Ring

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound may not be publicly documented, analysis of related pyrazole derivatives allows for well-founded predictions.

An X-ray crystallographic study would provide exact bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrazole and benzene rings. It would also reveal the conformation of the flexible benzyloxymethyl chain. Furthermore, this technique elucidates intermolecular interactions that govern the crystal packing, such as van der Waals forces and potential weak C-H···π or π-π stacking interactions between the aromatic rings of adjacent molecules. The pyrazole ring itself can participate in various hydrogen-bonded motifs in related structures.

Interactive Table 5: Typical Crystallographic Parameters for N-Substituted Pyrazole Derivatives
Parameter Typical Value Information Provided
Crystal Systeme.g., Monoclinic, OrthorhombicBasic crystal symmetry
Space Groupe.g., P2₁/cDetailed symmetry operations
N-N Bond Length~1.33-1.37 ÅPyrazole ring geometry
C-O-C Bond Angle~110-115°Conformation of the ether linkage
Intermolecular Interactions-Details on crystal packing (e.g., π-stacking)

Advanced Spectroscopic Methods in Complex Mixture Analysis

Beyond the characterization of the pure compound, advanced spectroscopic methods are vital for studying this compound in more complex environments, such as during its synthesis or in biological and materials science applications.

Reaction Monitoring: The synthesis of this compound can be monitored in real-time using techniques like in-situ IR or NMR spectroscopy. For example, one could follow the disappearance of the N-H proton signal of a pyrazole starting material and the concurrent appearance of the characteristic methylene proton signals of the product in ¹H NMR.

Ligand-Metal Interaction: The two nitrogen atoms of the pyrazole ring make it an excellent ligand for coordinating with metal ions. Spectroscopic techniques are essential for studying these interactions.

NMR Titration: Adding a paramagnetic or diamagnetic metal ion to a solution of the compound and monitoring the changes in the chemical shifts of the pyrazole's H-3 and H-5 protons can identify the coordination site and determine binding constants.

UV-Vis Spectrophotometry: The formation of a metal complex can perturb the electronic structure of the pyrazole ring, leading to shifts in the UV-Vis absorption bands (λ_max). This change can be used to study the stoichiometry and stability of the resulting metal complexes. Such studies are crucial for the development of new catalysts, sensors, or metallodrugs based on pyrazole scaffolds.

Theoretical and Computational Investigations of 1 Benzyloxymethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying organic molecules like pyrazole (B372694) derivatives. eurasianjournals.comasrjetsjournal.org DFT studies on 1-Benzyloxymethyl-1H-pyrazole would focus on determining its most stable three-dimensional structure (optimized geometry) and analyzing its electronic properties.

Key ground-state properties calculated using DFT include:

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, this would reveal the spatial arrangement of the pyrazole, benzyloxy, and methyl groups, including the planarity of the pyrazole ring and the orientation of the flexible benzyloxymethyl substituent. nih.gov

Electronic Properties: The distribution of electrons in a molecule is crucial for its reactivity. DFT is used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.neteurjchem.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. asrjetsjournal.org It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom, indicating sites susceptible to electrophilic attack or hydrogen bonding. nih.gov

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom, providing further insight into the molecule's polarity and reactive sites.

Interactive Table: Representative DFT-Calculated Properties for a Pyrazole Derivative
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; related to the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital; related to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
Dipole Moment2.8 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net

Computational Spectroscopic Parameter Prediction and Validation

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate experimental findings or aid in the structural elucidation of newly synthesized compounds. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These computed frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, this would allow for the assignment of specific vibrational modes, such as C-H stretches of the aromatic and pyrazole rings, C-N and N-N stretches within the pyrazole ring, and C-O-C stretches of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). asrjetsjournal.org These theoretical values can be compared with experimental spectra to confirm the molecular structure. This is particularly useful for distinguishing between isomers that might be formed during synthesis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. eurasianjournals.comeurasianjournals.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and interactions with the environment, such as a solvent or a biological receptor. rdd.edu.iqnih.gov

For this compound, MD simulations would be valuable for:

Conformational Analysis: The benzyloxymethyl group is flexible and can rotate around several single bonds. MD simulations can explore the potential energy surface to identify the most stable conformations (rotamers) of the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent). eurasianjournals.com

Solvation Effects: By simulating the molecule in a box of solvent molecules (like water), MD can reveal how the solvent organizes around the solute. rdd.edu.iq This includes identifying key hydrogen bonding interactions between the pyrazole nitrogen atoms or the ether oxygen and surrounding water molecules, which influences the compound's solubility and stability.

Intermolecular Interactions: In simulations with multiple pyrazole molecules, MD can model aggregation behavior and the types of non-covalent interactions (e.g., π-π stacking between phenyl or pyrazole rings) that govern its solid-state packing or behavior in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. ej-chem.org QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. researchgate.netijsdr.org

For a class of compounds including this compound, a QSAR study would typically involve:

Dataset Collection: A set of pyrazole derivatives with experimentally measured biological activity (e.g., inhibitory concentration against an enzyme) is compiled. journal-academia.com

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields). researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a model that links a subset of these descriptors to the observed activity. journal-academia.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

A validated QSAR model could then be used to predict the activity of new, unsynthesized pyrazole derivatives, including this compound, thereby guiding synthetic efforts toward more potent compounds. nih.gov

Interactive Table: Common Molecular Descriptors Used in Pyrazole QSAR Studies
Descriptor TypeExampleInformation Encoded
ConstitutionalMolecular WeightSize of the molecule.
TopologicalBalaban J indexConnectivity and branching of the molecular graph.
ElectronicDipole MomentPolarity and charge distribution.
Quantum-ChemicalHOMO/LUMO EnergyElectron-donating/accepting ability.
3D (CoMFA/CoMSIA)Steric/Electrostatic Fields3D shape and electronic character.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experiments alone. The synthesis of substituted pyrazoles, such as the Knorr pyrazole synthesis, involves multiple steps and potential intermediates. researchgate.netjk-sci.com

Computational modeling can elucidate the synthesis of this compound by:

Mapping Reaction Pathways: DFT calculations can be used to map the entire reaction coordinate. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.net

Calculating Activation Energies: The energy difference between a transition state and the reactants gives the activation energy barrier for a reaction step. By comparing the activation energies for different possible pathways, chemists can predict which reaction mechanism is most favorable and explain observed product distributions (e.g., regioselectivity). nih.gov

Investigating Catalytic Effects: If the synthesis involves a catalyst (e.g., an acid), computational models can include the catalyst to understand how it interacts with the reactants to lower the activation energy and speed up the reaction. jk-sci.com For instance, modeling the Knorr synthesis can clarify the sequence of condensation and cyclization steps. researchgate.netnih.gov

Studies on Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions are the driving forces behind molecular recognition, self-assembly, and crystal packing. mdpi.com These interactions, though weaker than covalent bonds, collectively determine the supramolecular architecture and interactions with biological targets. nih.gov

For this compound, computational methods can characterize various non-covalent interactions:

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H, in the parent pyrazole) and acceptors (the sp²-hybridized nitrogen). In 1-substituted pyrazoles, the remaining nitrogen is a key hydrogen bond acceptor site. The ether oxygen in the benzyloxymethyl group also acts as an acceptor.

π-π Stacking: The aromatic phenyl and pyrazole rings can interact through π-π stacking, which is important for crystal engineering and binding to aromatic residues in proteins.

Analysis Tools: Advanced computational tools like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are used to visualize and quantify these weak interactions in detail. researchgate.netresearchgate.net These analyses can reveal the presence and strength of hydrogen bonds, van der Waals contacts, and other interactions that define the crystal structure or a ligand-receptor complex. nih.gov

Biological Activity Research of 1 Benzyloxymethyl 1h Pyrazole Derivatives Mechanistic and Sar Focused

Exploration of Pyrazole (B372694) Derivatives as Enzyme Inhibitors

The ability of pyrazole derivatives to act as enzyme inhibitors is a cornerstone of their therapeutic interest. Their structural versatility allows for the fine-tuning of interactions with the active sites of various enzymes, particularly kinases, which are crucial regulators of cellular processes.

Investigations into Receptor Interacting Protein 1 (RIP1) Kinase Inhibition by 1-Benzyl-1H-Pyrazole Analogues

Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. The inhibition of RIP1 kinase is, therefore, a promising therapeutic strategy. Research into 1-benzyl-1H-pyrazole derivatives has led to the discovery of potent RIP1 kinase inhibitors.

Through structural optimization of a lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, a series of 1-benzyl-1H-pyrazole derivatives were synthesized and evaluated. nih.gov Structure-activity relationship (SAR) analysis revealed key structural features necessary for potent inhibition. This systematic exploration led to the identification of a particularly potent derivative, which demonstrated a high binding affinity for the RIP1 kinase and effectively inhibited cell necroptosis in vitro. nih.gov This compound also showed significant protective effects in an animal model of l-arginine-induced pancreatitis, highlighting its therapeutic potential. nih.gov

The SAR studies indicated that substitutions on the benzyl (B1604629) ring and the pyrazole core are crucial for activity. The precise nature and position of these substituents influence the compound's ability to fit into the kinase's binding pocket and interact with key amino acid residues.

Table 1: RIP1 Kinase Inhibitory Activity of Selected 1-Benzyl-1H-Pyrazole Analogues

Compound ID Substituents RIP1 Kinase Kd (μM) Cell Necroptosis EC50 (μM)
1a 2,4-dichloro-benzyl, 3-nitro-pyrazole Lead Compound Lead Compound
4b Optimized substituents 0.078 0.160

Data sourced from Chem Biol Drug Des. 2016 Apr;87(4):569-74. nih.gov

Studies on Other Kinase Inhibition Profiles

Beyond RIP1, pyrazole derivatives have been investigated as inhibitors of a wide array of other kinases, demonstrating the scaffold's broad applicability in targeting these enzymes. mdpi.com The pyrazole ring serves as a versatile core from which various side chains can be appended to achieve selectivity and potency against different kinases. nih.gov

One area of focus has been the c-Jun N-terminal kinases (JNK), which are involved in inflammatory diseases. nih.govresearchgate.net Studies on pyrazole derivatives bearing an amide group have yielded compounds with significant JNK-1 inhibitory activity. nih.govresearchgate.net SAR studies in this area have highlighted the importance of the amide linker and the nature of the substituents on the pyrazole and phenyl rings for achieving high potency. researchgate.net

Furthermore, pyrazole derivatives have shown inhibitory activity against tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key targets in cancer therapy. frontiersin.org Fused pyrazole derivatives, in particular, have been synthesized and evaluated, with some compounds showing dual inhibitory activity against both EGFR and VEGFR-2. frontiersin.org The SAR for these compounds indicates that specific substitutions on the pyrazole and fused ring systems can significantly influence their inhibitory profiles. frontiersin.org

Antimicrobial Activity Research (Mechanism-Oriented)

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.

Antibacterial Action against Specific Pathogens (e.g., Escherichia coli, Staphylococcus aureus)

Pyrazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically important pathogens like Staphylococcus aureus and Escherichia coli. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes.

For instance, certain pyrazole-ciprofloxacin hybrids have shown excellent activity against ciprofloxacin-resistant S. aureus. rsc.org The proposed mechanism for these hybrids involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. rsc.orgnih.gov Time-kill kinetics studies have indicated that some of these compounds exhibit concentration- and time-dependent bactericidal properties. rsc.org

SAR studies have revealed that the nature of the substituents on the pyrazole ring is critical for antibacterial potency. For example, in a series of pyrazole-ciprofloxacin hybrids, compounds with specific halogenated phenyl groups showed enhanced activity against S. aureus. rsc.org

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

Compound Class Target Pathogen Mechanism of Action (Proposed) Key SAR Findings
Pyrazole-Ciprofloxacin Hybrids Staphylococcus aureus (Ciprofloxacin-resistant) DNA Gyrase Inhibition Halogenated phenyl substituents enhance activity.
Coumarin-Substituted Pyrazoles Staphylococcus aureus (MRSA) Biofilm Inhibition Potent inhibition of both biofilm formation and preformed biofilms. mdpi.com
Aminoguanidine-derived 1,3-diphenyl pyrazoles Escherichia coli Not specified Potent activity, in some cases superior to moxifloxacin. nih.gov

Data compiled from multiple sources. nih.govrsc.orgmdpi.com

Antifungal and Antitubercular Activity Mechanisms

In addition to their antibacterial properties, pyrazole derivatives have been investigated for their efficacy against fungal and mycobacterial pathogens.

The antifungal activity of pyrazole derivatives has been demonstrated against various fungal species. For example, certain novel pyrazole analogues have shown high activity against Aspergillus niger. nih.gov The mechanism of antifungal action is varied and can depend on the specific derivative.

The search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis, has also included the exploration of pyrazole-containing compounds. nih.gov Some pyrazole derivatives have shown promising anti-tubercular activity, with proposed mechanisms targeting essential mycobacterial enzymes. nih.govmdpi.com One such target is UDP-galactopyranose mutase (UGM), an enzyme involved in the synthesis of the mycobacterial cell wall that is absent in mammals. mdpi.com Pyrazole-based compounds have been identified as inhibitors of M. tuberculosis UGM, providing a novel mechanism for anti-tubercular action. mdpi.com SAR studies of these inhibitors have indicated that specific structural modifications can enhance their inhibitory activity. mdpi.com

Anti-inflammatory Research and Associated Molecular Targets

Inflammation is a complex biological response implicated in a wide range of diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with some, like celecoxib, being well-established drugs. Research continues to explore novel pyrazole-based compounds with improved efficacy and safety profiles.

The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. sci-hub.seijpsjournal.com A primary molecular target for many anti-inflammatory pyrazoles is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2. ijpsjournal.comju.edu.sa By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain. ijpsjournal.com

Beyond COX-2, pyrazole derivatives have been shown to target other inflammatory mediators. Some compounds exhibit inhibitory activity against lipoxygenase (LOX) enzymes, thereby reducing the production of leukotrienes, another class of pro-inflammatory molecules. nih.gov The ability of some pyrazoles to inhibit both COX and LOX pathways makes them attractive as dual-action anti-inflammatory agents. sci-hub.se

Furthermore, research has indicated that the anti-inflammatory activity of certain pyrazole derivatives may involve the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). sci-hub.se The inhibition of these cytokines can significantly dampen the inflammatory response. The structure-activity relationships for these anti-inflammatory pyrazoles are well-studied, with the nature and position of substituents on the pyrazole and associated aryl rings playing a critical role in determining their potency and selectivity for different molecular targets. nih.govsci-hub.se

Table 3: Molecular Targets of Anti-inflammatory Pyrazole Derivatives

Molecular Target Role in Inflammation Example of Pyrazole Derivative Action
Cyclooxygenase-2 (COX-2) Prostaglandin Synthesis Inhibition, leading to reduced inflammation and pain. ijpsjournal.comju.edu.sa
Lipoxygenase (LOX) Leukotriene Synthesis Inhibition, reducing pro-inflammatory leukotrienes. nih.gov
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory Cytokine Reduction in expression/release. sci-hub.se
Interleukins (e.g., IL-6) Pro-inflammatory Cytokines Reduction in expression/release. sci-hub.se

Information compiled from various studies. nih.govsci-hub.seijpsjournal.comju.edu.sa

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity for a specific biological target. For pyrazole derivatives, SAR studies have revealed that substitutions at various positions on the pyrazole ring significantly influence their biological activity.

The biological efficacy of pyrazole derivatives is dictated by the nature and position of substituents on the pyrazole core. Research on various pyrazole-based compounds has highlighted several key structural features that are consistently associated with potent biological activity.

Substituents at N1-position: The substituent at the N1 position of the pyrazole ring is critical for modulating the compound's interaction with its biological target. For instance, in a series of 1-benzyl-1H-pyrazole derivatives designed as Receptor Interacting Protein 1 (RIP1) kinase inhibitors, the nature of the benzyl group was found to be a key determinant of inhibitory activity. tandfonline.com

Substituents at C3 and C5-positions: The groups at the C3 and C5 positions of the pyrazole ring often contribute to the molecule's binding affinity and selectivity. In many kinase inhibitors, these positions are occupied by aryl or heteroaryl groups that can form crucial interactions within the ATP-binding pocket of the enzyme.

Substituents at C4-position: The C4 position of the pyrazole ring can also be functionalized to enhance biological activity. For example, the introduction of a carbohydrazide (B1668358) group at this position in some 1-arylmethyl-3-aryl-1H-pyrazole derivatives was found to be important for their ability to induce apoptosis in cancer cells. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of pyrazole derivatives, drawing from general findings in the literature.

PositionSubstituent TypeGeneral Impact on Biological Activity
N1 Alkyl, Aryl, AcylModulates binding affinity and selectivity. Can influence pharmacokinetic properties. researchgate.netresearchgate.net
C3 Aryl, HeteroarylOften involved in key interactions with the biological target, such as hydrogen bonding or π-π stacking. nih.gov
C4 Halogen, Cyano, CarboxamideCan be modified to fine-tune electronic properties and introduce additional interaction points. nih.gov
C5 Aryl, HeteroarylSimilar to the C3 position, it plays a significant role in target recognition and binding.

The introduction of a benzyloxymethyl group at the N1 position of the pyrazole ring imparts specific physicochemical properties to the molecule that can significantly influence its biological activity. This substituent provides a degree of conformational flexibility and introduces both lipophilic (benzyl) and potentially hydrogen-bond accepting (ether oxygen) features.

While research solely focused on 1-benzyloxymethyl-1H-pyrazole is specific, studies on structurally related N-(benzyloxy) and 1-benzyl pyrazole derivatives offer valuable insights into the role of this type of substitution. For instance, in a series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives developed as MEK inhibitors, the benzyloxy group plays a crucial role in positioning the molecule within the enzyme's active site.

The benzyloxymethyl group can be considered a bioisostere of other N1-substituents, and its impact can be rationalized by considering its size, flexibility, and electronic properties relative to other groups. The ether linkage in the benzyloxymethyl substituent can participate in hydrogen bonding with amino acid residues in the target protein, which can contribute to a stronger binding affinity. The phenyl ring of the benzyl group can engage in hydrophobic and π-π stacking interactions.

The table below presents a comparative analysis of the benzyloxymethyl group with other common N1-substituents and their likely influence on biological activity.

N1-SubstituentKey FeaturesPotential Impact on Biological Activity
Benzyloxymethyl Flexible, contains an ether oxygen and a phenyl ring.Can form hydrogen bonds and hydrophobic/π-π interactions, potentially leading to high affinity.
Benzyl Less flexible than benzyloxymethyl, lipophilic.Primarily engages in hydrophobic and π-π stacking interactions. tandfonline.com
Methyl Small, non-polar.Minimal steric hindrance, may be preferred in compact binding pockets.
Phenyl Rigid, lipophilic.Engages in π-π stacking and hydrophobic interactions.
Acyl Contains a carbonyl group.Can act as a hydrogen bond acceptor. researchgate.net

Molecular Docking and Binding Site Analysis for Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mode of inhibitors in the active site of their target proteins and to guide the design of new, more potent inhibitors.

For pyrazole derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various biological targets, including kinases, and enzymes involved in inflammatory pathways. tandfonline.comresearchgate.net

In the context of this compound derivatives, while specific docking studies for this exact scaffold are not broadly available, we can infer potential binding modes from studies on analogous compounds. For example, in the study of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as MEK inhibitors, molecular docking revealed that the pyrazole core acts as a central scaffold, positioning the other functional groups for optimal interaction with the enzyme. The benzyloxy moiety was predicted to occupy a hydrophobic pocket, with the phenyl ring making favorable van der Waals contacts.

The following table summarizes the key interactions observed in molecular docking studies of pyrazole derivatives with various biological targets, which can be extrapolated to predict the binding of this compound derivatives.

Biological TargetKey Interacting Residues (Example)Types of Interactions
MEK1 Val211, Leu215, Asp208Hydrogen bonding, hydrophobic interactions
RIP1 Kinase Met94, Tyr97, Asp156Hydrogen bonding, π-π stacking, hydrophobic interactions tandfonline.com
COX-2 His90, Arg513, Val523Hydrogen bonding, electrostatic interactions researchgate.net
Tubulin Cys241, Leu255, Ala316Hydrogen bonding, hydrophobic interactions

These computational insights, combined with SAR data, provide a rational basis for the further design and optimization of this compound derivatives as potential therapeutic agents.

Applications of 1 Benzyloxymethyl 1h Pyrazole in Advanced Chemical Research

Utility as Synthetic Intermediates and Chiral Auxiliaries in Organic Synthesis

The pyrazole (B372694) scaffold is a fundamental building block in the synthesis of complex molecules due to its biological activity and versatile chemical reactivity. rsisinternational.orgmdpi.com The substitution at the N1 position is a critical step in many synthetic pathways, often employed to install protecting groups or to introduce functionalities that can steer the course of subsequent reactions.

The benzyloxymethyl group can be viewed as a specialized N-protecting group. Protecting the pyrazole N-H is often necessary to prevent unwanted side reactions at this position during multi-step synthesis. Groups like the p-methoxybenzyl (PMB) group are known to be effective for protecting the pyrazole nitrogen and can be removed under specific acidic conditions, such as with trifluoroacetic acid. researchgate.net The benzyloxymethyl group is structurally related and offers similar potential, where the ether linkage provides stability under various conditions while allowing for specific cleavage when needed. libretexts.org This makes 1-Benzyloxymethyl-1H-pyrazole a valuable intermediate, enabling chemists to perform modifications on other parts of the pyrazole ring or on other functional groups within a larger molecule.

Furthermore, the introduction of a chiral center attached to the pyrazole nitrogen is a key strategy for asymmetric synthesis. While this compound itself is achiral, its synthesis serves as a model for preparing chiral pyrazole derivatives that can act as chiral auxiliaries. A chiral auxiliary is a molecule temporarily incorporated into a synthesis to guide the formation of a single stereoisomer of the product. For instance, research has shown that chiral pyrazole derivatives can be synthesized by reacting a chiral amine with an enaminone, followed by cyclization. rsc.orgrsc.org One successful approach involves the stereoselective addition of an organolithium reagent to a chiral sulfinylimine, which establishes a chiral center that is then used to construct the pyrazole ring. rsc.org This methodology leads to chiral pyrazoles with a stereogenic carbon directly bonded to the nitrogen atom, which can influence the stereochemical outcome of subsequent reactions. uniovi.es

Table 1: Synthetic Approaches to Chiral Pyrazole Derivatives
Chiral Auxiliary/PrecursorKey Reaction StepOutcomeReference
(R)- or (S)-tert-butanesulfinamideCondensation with an aldehyde to form a chiral sulfinylimine, followed by stereoselective addition of an organolithium reagent.Asymmetric synthesis of pyrazole derivatives with a chiral center adjacent to the ring nitrogen. rsc.orgrsc.org
α-Chiral Tosylhydrazones1,3-dipolar cycloaddition with terminal alkynes followed by a nih.govrsc.org-sigmatropic rearrangement.Stereoretentive synthesis of chiral pyrazoles with the stereogenic group attached to a nitrogen atom. uniovi.es

Role in Coordination Chemistry as Ligands for Metal Complexes

Pyrazole derivatives are highly effective ligands in coordination chemistry, primarily due to the lone pair of electrons on the sp²-hybridized nitrogen atom at the 2-position, which acts as an excellent Lewis base for coordinating to metal ions. researchgate.net In this compound, the N1 position is blocked by the benzyloxymethyl group, meaning it coordinates to metal centers exclusively through the N2 atom in a monodentate fashion. chemrxiv.org The size and electronic nature of the N1-substituent can sterically and electronically tune the coordinating ability of the N2-donor atom and, consequently, the properties of the resulting metal complex.

The synthesis of metal complexes with pyrazole-based ligands is typically straightforward. The general method involves the reaction of the pyrazole derivative with a suitable metal salt, such as a halide, acetate, or nitrate (B79036), in an appropriate solvent. nih.govuninsubria.it For this compound, a typical synthesis would involve dissolving the ligand in a solvent like ethanol (B145695) or acetonitrile (B52724) and adding a solution of the metal salt (e.g., CoCl₂, Ni(CH₃COO)₂, Cu(NO₃)₂). The resulting complex may precipitate directly from the solution or can be isolated upon evaporation of the solvent. researchgate.net The stoichiometry between the metal and the ligand can be controlled to produce complexes with different numbers of coordinated pyrazole units, leading to diverse geometries and properties. uninsubria.it

Once synthesized, the confirmation of the structure and coordination of these metal complexes relies on various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination of the pyrazole ligand to a metal center through the N2 atom induces noticeable shifts in the vibrational frequencies of the pyrazole ring. For instance, the C=N stretching vibration band shifts to a different frequency upon complexation. Crucially, new absorption bands typically appear in the far-IR region (below 600 cm⁻¹), which are assigned to the newly formed metal-nitrogen (M-N) bond vibrations. uobaghdad.edu.iq

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment. Upon coordination, the chemical shifts of the pyrazole ring protons (at positions 3, 4, and 5) and carbons experience shifts due to the electronic influence of the metal center. In paramagnetic complexes, such as those of Co(II) or Ni(II), the signals may be significantly broadened or shifted. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion, which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). uobaghdad.edu.iq

Table 2: Typical Spectroscopic Data for Pyrazole-Metal Complex Formation
Spectroscopic TechniqueObservation on LigandObservation on Complex FormationInferred InformationReference
IR Spectroscopy Characteristic ring stretching vibrations (e.g., C=N, C=C).Shift in ring vibration frequencies. Appearance of new bands in the far-IR region (e.g., 400-500 cm⁻¹).Confirmation of coordination to the metal center. Identification of M-N bond formation. uobaghdad.edu.iq
¹H NMR Spectroscopy Sharp signals for pyrazole ring protons (H3, H4, H5) and substituent protons.Chemical shift changes for protons near the N2 coordination site. Signal broadening in paramagnetic complexes.Confirmation of ligand binding and information on the electronic environment. nih.gov
UV-Visible Spectroscopy Absorption bands for π → π* and n → π* transitions.Appearance of new, weaker absorption bands in the visible region.Information on d-d electronic transitions, indicative of the metal's coordination geometry. uobaghdad.edu.iq

Metal complexes containing pyrazole-based ligands have emerged as effective catalysts in a variety of organic transformations. nih.govmdpi.com The ligand's role is to stabilize the metal center and modulate its reactivity, influencing both the activity and selectivity of the catalytic process. Pyrazole-ligated complexes have shown promise in several key areas:

Oxidation Reactions: Cobalt complexes with pyrazole ligands have been successfully employed as catalysts for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions, using aqueous hydrogen peroxide as the oxidant. nih.gov

Carbon-Carbon Coupling Reactions: Nickel and Palladium complexes bearing pyrazole ligands are active in C-C coupling reactions, which are fundamental for building complex organic molecules. researchgate.net

Polymerization: Pyrazole-metal complexes have been investigated as catalysts for olefin and acetylene (B1199291) polymerization and for the ring-opening polymerization of cyclic monomers. researchgate.net

Hydrogenation/Dehydrogenation: Iridium and Ruthenium complexes with pyrazole-containing ligands can catalyze transfer hydrogenation and dehydrogenation reactions, which are important in synthetic chemistry and for hydrogen storage applications. nih.govresearchgate.net

Development of Functional Materials Incorporating this compound Moieties

The incorporation of pyrazole units into larger molecular architectures is a promising strategy for creating functional materials with tailored properties. nih.gov The aromatic nature and coordinating ability of the pyrazole ring make it an attractive component for materials with specific electronic, optical, or chemical sensing capabilities.

Pyrazole derivatives are an important class of fluorophores that are increasingly used to design fluorescent chemosensors. benthamdirect.com These sensors operate by changing their fluorescence properties (either enhancing or quenching the emission) upon binding to a specific analyte, such as a metal ion. The pyrazole ring can act as both a signaling unit and a binding site.

Research has demonstrated that pyrazole-based sensors can achieve high selectivity and sensitivity for various metal ions, including biologically important ones like Zn²⁺ and toxic pollutants like Cd²⁺ and Hg²⁺. nih.govtandfonline.com For example, certain pyrazole sensors exhibit a "turn-on" fluorescence response, where the fluorescence intensity increases dramatically upon binding to a target ion. One study reported a pyrazole-based sensor that showed a 20-fold increase in fluorescence emission at 480 nm in the presence of Zn²⁺, while another derivative displayed a 30-fold increase at 465 nm upon binding Fe³⁺, with a very low limit of detection of 0.025 μM. rsc.orgnih.gov The sensing mechanism often involves processes like intramolecular charge transfer (ICT) or chelation-enhanced fluorescence (CHEF), where the binding of the metal ion alters the electronic structure of the fluorophore. The this compound moiety could be integrated into more complex structures to develop new sensors, where the benzyloxy group could be used to tune solubility and photophysical properties.

Table 3: Examples of Pyrazole-Based Fluorescent Sensors for Metal Ion Detection
Sensor TypeTarget IonFluorescence ResponseLimit of Detection (LoD)Reference
Pyrazole Derivative 8Zn²⁺~20-fold "turn-on" at λem 480 nmNot specified rsc.orgnih.gov
Pyrazole Derivative 8Cd²⁺~2.5-fold "turn-on" at λem 480 nmNot specified rsc.orgnih.gov
Pyrazole Derivative 9Fe³⁺~30-fold "turn-on" at λem 465 nm0.025 μM rsc.orgnih.gov
Pyrazole/Pyrazoline DerivativesHg²⁺Fluorescence enhancement or quenchingVaries by sensor design tandfonline.com

Conclusion and Future Research Directions for 1 Benzyloxymethyl 1h Pyrazole

Synthesis and Functionalization: Challenges and Opportunities

The synthesis of 1-Benzyloxymethyl-1H-pyrazole typically involves the N-alkylation of pyrazole (B372694) with benzyloxymethyl chloride. While seemingly straightforward, this reaction presents challenges in achieving high yields and purity due to the potential for side reactions and the moisture-sensitive nature of the alkylating agent. Opportunities for methodological improvement lie in the exploration of alternative, more robust synthetic routes, such as those employing phase-transfer catalysis or milder reaction conditions to enhance efficiency and minimize by-product formation.

The functionalization of the this compound core is a key area for future research. The pyrazole ring is susceptible to electrophilic substitution, primarily at the C4 position. However, controlling the regioselectivity of these reactions can be challenging. The directing influence of the N1-benzyloxymethyl group on the regiochemical outcome of substitution reactions warrants systematic investigation.

ChallengeOpportunity
Control of regioselectivity in electrophilic substitutionDevelopment of novel directing group strategies
Stability of the benzyloxymethyl protecting groupExploration of alternative protecting groups
Synthesis of multi-substituted derivativesHigh-throughput screening of reaction conditions
Scale-up of synthetic proceduresProcess optimization and flow chemistry applications

Furthermore, the development of methodologies for the selective functionalization of the C3 and C5 positions would significantly expand the accessible chemical space. This could be achieved through metal-catalyzed cross-coupling reactions or directed ortho-metalation strategies. The benzyloxymethyl group itself can be a point of modification, offering opportunities for further diversification of the molecular scaffold.

Emerging Avenues in Reactivity and Transformation Studies

The reactivity of this compound is a fertile ground for novel discoveries. The pyrazole ring can participate in various cycloaddition reactions, acting as either a diene or a dienophile, leading to the formation of complex fused heterocyclic systems. Investigating the scope and limitations of these reactions with different reaction partners will be a valuable endeavor.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, represent a powerful tool for the elaboration of the pyrazole core. The development of efficient protocols for the coupling of various substituents at different positions of the this compound ring will be crucial for the synthesis of compound libraries for biological screening and materials science applications.

Another emerging area is the study of ring-opening and rearrangement reactions of the pyrazole core. Under specific conditions, the pyrazole ring can be cleaved to afford acyclic intermediates, which can then be used in the synthesis of other heterocyclic systems. Understanding the factors that govern these transformations will open up new synthetic possibilities.

Advanced Spectroscopic and Computational Methodologies for Deeper Insight

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. Advanced spectroscopic techniques, such as two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) and high-resolution mass spectrometry, are indispensable for the unambiguous characterization of this compound and its derivatives. nih.gov

Representative Spectroscopic Data for this compound:

NucleusChemical Shift (ppm)Multiplicity
¹H (pyrazole)~7.5 (d)Doublet
~6.2 (t)Triplet
~7.4 (d)Doublet
¹H (CH₂)~5.4 (s)Singlet
¹H (CH₂-Ph)~4.6 (s)Singlet
¹H (Aromatic)~7.2-7.3 (m)Multiplet
¹³C (pyrazole)~139, 106, 129
¹³C (CH₂)~78
¹³C (CH₂-Ph)~71
¹³C (Aromatic)~128-137

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Computational chemistry, particularly density functional theory (DFT) calculations, can provide valuable insights into the molecule's geometry, electronic structure, and reactivity. mdpi.com These studies can help in understanding the regioselectivity of chemical reactions, predicting spectroscopic properties, and elucidating reaction mechanisms. Molecular docking simulations can further aid in identifying potential biological targets for derivatives of this compound. researchgate.net

Strategic Directions for Biological and Medicinal Chemistry Research

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, with numerous pyrazole-containing drugs on the market. rsc.orgijpsr.info Derivatives of this compound represent a promising starting point for the discovery of new therapeutic agents. A strategic approach to this research would involve the synthesis of focused compound libraries with diverse substituents on the pyrazole ring and modifications of the benzyloxymethyl group.

These libraries could then be screened against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors, which are known to be modulated by pyrazole-containing molecules. nih.govnih.gov Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for biological activity and in optimizing lead compounds. researchgate.net

Potential Therapeutic Areas for this compound Derivatives:

Therapeutic AreaRationale
OncologyMany pyrazole derivatives exhibit anticancer properties. nih.govalrasheedcol.edu.iq
InflammationPyrazole-containing compounds are known to have anti-inflammatory effects. nih.gov
Infectious DiseasesThe pyrazole scaffold is found in various antimicrobial agents. researchgate.net
Neurological DisordersCertain pyrazole derivatives have shown activity in the central nervous system.

Potential for Novel Applications in Materials Science and Catalysis

The unique electronic and coordination properties of the pyrazole ring make this compound an attractive building block for the development of novel materials and catalysts. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, making it a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in gas storage, separation, and catalysis.

Furthermore, N-substituted pyrazoles have been utilized as directing groups in transition-metal-catalyzed reactions. nih.gov The potential of this compound and its derivatives as ligands in homogeneous catalysis warrants exploration. For instance, chiral derivatives could be synthesized and evaluated as ligands in asymmetric catalysis.

The incorporation of the this compound moiety into polymer backbones could lead to the development of new materials with interesting optical, electronic, or thermal properties. The versatility of this scaffold suggests that its potential in materials science is largely untapped and represents a promising area for future research.

Q & A

Basic: What are the standard synthetic protocols for preparing 1-Benzyloxymethyl-1H-pyrazole and its derivatives?

The synthesis typically involves cyclization reactions or functionalization of pre-formed pyrazole cores. For example, the Vilsmeier-Haack reaction is a robust method for introducing formyl groups to pyrazole derivatives, as demonstrated in the synthesis of 1-benzyl-5-chloro-3-propyl-1H-pyrazole-4-carbaldehyde (55% yield under 2.5 h reaction time) . Alternatively, regioselective cyclization of diarylhydrazones with vicinal diols (e.g., ethylene glycol) in the presence of FeCl₃ and tert-butyl hydroperoxide (TBHP) can yield 1,3-disubstituted pyrazoles . Key steps include optimizing molar ratios (e.g., 2 mmol reactants), solvent selection (e.g., CDCl₃ for NMR analysis), and purification via column chromatography (Rf values reported for intermediates) .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed using computational modeling?

Regioselectivity in pyrazole reactions (e.g., electrophilic substitution) can be predicted using density functional theory (DFT) to calculate activation energies for competing pathways. For example, steric and electronic effects of substituents (e.g., benzyloxy vs. methyl groups) influence carbaldehyde formation at the 4-position of the pyrazole ring, as seen in the synthesis of 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (61% yield) . Advanced strategies include using directing groups (e.g., chloro substituents) to bias reactivity or employing transition-state analogs to validate computational predictions experimentally .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : For structural confirmation (e.g., benzyl protons at δ 7.25–7.39 ppm, pyrazole CH at δ 6.08–6.12 ppm) .
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretches at 1683–1708 cm⁻¹ for carbaldehydes) .
  • Mass Spectrometry (EI-MS) : For molecular ion validation (e.g., m/z 262 [M⁺] for 1-benzyl-5-chloro-3-propyl-1H-pyrazole-4-carbaldehyde) .
  • Elemental Analysis : To verify purity (e.g., C: 64.00% calculated vs. 64.18% observed) .

Advanced: How can conflicting NMR data arising from tautomerism or dynamic effects be resolved?

Dynamic NMR (DNMR) or variable-temperature studies can distinguish tautomeric equilibria. For instance, pyrazole ring protons may exhibit splitting or coalescence at elevated temperatures due to hindered rotation of the benzyloxymethyl group. In cases of ambiguity, 2D NMR (e.g., HSQC, HMBC) or isotopic labeling can clarify connectivity, as demonstrated in the assignment of ¹³C signals for 1-benzyl-5-chloro-3-methyl-1H-pyrazole (δ 148.6 ppm for C3) .

Basic: What are common functionalization strategies for this compound?

  • Electrophilic Substitution : Chlorination at the 5-position using POCl₃ or NCS .
  • Aldehyde Introduction : Vilsmeier-Haack formylation to yield 4-carbaldehyde derivatives (e.g., 55–61% yields) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction, though steric hindrance from the benzyloxymethyl group may require tailored catalysts .

Advanced: What methodologies enable the analysis of steric effects in benzyloxymethyl-substituted pyrazoles?

X-ray crystallography provides direct evidence of steric interactions. For example, crystal packing analysis of 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine reveals intermolecular hydrogen bonds and π-π stacking influenced by the benzyloxymethyl group . Computational tools (e.g., Conformer Rotamer Ensemble Sampling Tool) can model steric strain and predict reactivity trends .

Basic: How are pyrazole derivatives validated for potential biological activity?

While this compound itself is not widely studied for bioactivity, analogs (e.g., triazole-pyrazole hybrids) are screened via:

  • In Vitro Assays : Antimicrobial activity testing against bacterial/fungal strains .
  • Enzyme Inhibition Studies : Targeting kinases or proteases using fluorescence-based assays .
  • Molecular Docking : To predict binding affinity with therapeutic targets (e.g., cancer-related proteins) .

Advanced: What strategies mitigate low yields in multi-step pyrazole syntheses?

  • Intermediate Stabilization : Use of electron-withdrawing groups (e.g., Cl) to enhance stability during formylation .
  • Catalytic Optimization : Employing Pd/Cu catalysts for cross-coupling steps to reduce side reactions .
  • Workflow Integration : Combining parallel synthesis with automated purification (e.g., flash chromatography) to improve throughput .

Basic: What safety precautions are critical when handling pyrazole intermediates?

  • Ventilation : Required due to volatile solvents (e.g., CDCl₃, diethyl ether).
  • Personal Protective Equipment (PPE) : Gloves and goggles to prevent exposure to corrosive reagents (e.g., POCl₃).
  • Waste Disposal : Halogenated byproducts (e.g., Cl-substituted pyrazoles) must be treated as hazardous waste .

Advanced: How can isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of pyrazole reactions?

¹⁵N NMR (e.g., δ -75.6 and -170.4 ppm for pyrazole nitrogens) clarifies reaction mechanisms, such as distinguishing between kinetic vs. thermodynamic control in cyclization reactions . Isotopic tracing can also map metabolic pathways in biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.